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Introduction
S 18986 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the

central nervous system. AMPA receptors are critical for the induction and expression of long-

term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of

learning and memory.[1][2] This technical guide provides an in-depth analysis of the effects of

S 18986 on LTP, detailing its mechanism of action, the experimental protocols used to assess

its efficacy, and the underlying signaling pathways.

Core Mechanism of Action
S 18986 acts as a selective positive allosteric modulator of AMPA-type glutamate receptors.[1]

[3] Unlike direct agonists, S 18986 does not activate AMPA receptors on its own. Instead, it

binds to an allosteric site on the receptor, enhancing the response to the endogenous ligand,

glutamate. This modulation results in an increased amplitude and duration of AMPA-mediated

excitatory postsynaptic potentials (EPSPs).[3] This enhancement of AMPA receptor function is

the primary mechanism through which S 18986 facilitates the induction and maintenance of

LTP in the hippocampus.[1][3]
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The potentiation of synaptic responses and the enhancement of LTP by S 18986 are

concentration-dependent. The following tables summarize the quantitative effects of S 18986
on AMPA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) and on the

induction of LTP.

Concentration of S 18986
Effect on AMPA-mediated fEPSP
Amplitude

10 µM No significant effect

30 µM No significant effect

100 µM Significant increase

300 µM Maximal increase

Table 1: Concentration-dependent effect of S 18986 on the amplitude of AMPA-mediated

fEPSPs in the CA1 field of rat hippocampus. Data derived from Bernard et al. (2009).

Treatment LTP Magnitude (Increase in fEPSP slope)

Vehicle ~120% of baseline

S 18986 (100 µM) Significantly enhanced compared to vehicle

Table 2: Enhancement of LTP in the CA1 region of the hippocampus by S 18986. LTP was

induced by high-frequency stimulation. The magnitude of LTP is expressed as the percentage

increase in the fEPSP slope 60 minutes post-induction relative to the pre-induction baseline.

Data derived from Bernard et al. (2009).

Experimental Protocols
The following section details a representative experimental protocol for investigating the effects

of S 18986 on LTP in hippocampal slices, based on standard methodologies in the field.

Hippocampal Slice Preparation
Animal Model: Male Wistar rats (6-8 weeks old).
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Anesthesia: Isoflurane or other approved anesthetic.

Dissection: Following decapitation, the brain is rapidly removed and placed in ice-cold,

oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following

composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3,

and 10 D-glucose.

Slicing: Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.

Recovery: Slices are allowed to recover for at least 1 hour in an interface chamber

containing oxygenated aCSF at room temperature.

Electrophysiological Recording
Recording Chamber: Slices are transferred to a submersion-style recording chamber

continuously perfused with oxygenated aCSF at 32-34°C.

Electrodes: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral

pathway to evoke synaptic responses in the CA1 region. A recording electrode (glass

micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record

fEPSPs.

Baseline Recording: Baseline synaptic responses are recorded for at least 20-30 minutes by

delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted

to elicit a fEPSP amplitude that is 30-50% of the maximum.

LTP Induction and Drug Application
Drug Application: S 18986 or vehicle is bath-applied for a specified period (e.g., 20-30

minutes) before the induction of LTP.

LTP Induction Protocol (Theta-Burst Stimulation - TBS): A common and physiologically

relevant protocol for inducing LTP.

Typical TBS paradigm: 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200

ms. This entire sequence may be repeated 2-3 times.
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Post-Induction Recording: The fEPSP slope is monitored for at least 60 minutes following the

induction protocol to assess the magnitude and stability of LTP.

Experimental Workflow Diagram
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A typical experimental workflow for assessing the impact of S 18986 on LTP.
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Signaling Pathways
The enhancement of LTP by S 18986 involves the modulation of key signaling pathways

downstream of AMPA receptor activation.

Direct Enhancement of Postsynaptic Depolarization
By potentiating AMPA receptor currents, S 18986 leads to a greater influx of Na+ ions into the

postsynaptic neuron upon glutamate binding. This enhanced depolarization facilitates the

removal of the Mg2+ block from the N-methyl-D-aspartate (NMDA) receptor channel, a critical

step for LTP induction. The subsequent influx of Ca2+ through NMDA receptors is a primary

trigger for the downstream signaling cascades that lead to LTP.
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S 18986 enhances postsynaptic depolarization, facilitating NMDA receptor activation.
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Downstream Ca2+-Dependent Kinases and BDNF
Signaling
The increased intracellular Ca2+ concentration activates several downstream protein kinases,

most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII is

crucial for the early phase of LTP and contributes to the trafficking of AMPA receptors to the

postsynaptic density and the phosphorylation of existing AMPA receptors, thereby increasing

their conductance.

Furthermore, S 18986 has been shown to enhance the expression of Brain-Derived

Neurotrophic Factor (BDNF), a neurotrophin that plays a significant role in the late, protein

synthesis-dependent phase of LTP.[1][3] The S 18986-mediated enhancement of (S)-AMPA-

evoked BDNF expression is dependent on Ca2+ influx and is significantly inhibited by blockers

of CaMKII/IV. This suggests a signaling pathway where S 18986, by potentiating AMPA

receptor function, increases intracellular Ca2+, which in turn activates CaMKII/IV, leading to

increased BDNF gene expression and subsequent protein synthesis. This newly synthesized

BDNF can then act to stabilize and prolong the synaptic potentiation.
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Downstream signaling pathways involving CaMKII and BDNF in S 18986-mediated LTP
enhancement.

Conclusion
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S 18986 effectively enhances long-term potentiation in the hippocampus by positively

modulating AMPA receptor function. This leads to increased postsynaptic depolarization,

greater NMDA receptor activation, and the initiation of downstream signaling cascades

involving CaMKII. Furthermore, S 18986 promotes the expression of BDNF, a key factor in the

consolidation of late-phase LTP. These mechanisms collectively contribute to the cognitive-

enhancing properties of S 18986 and highlight its potential as a therapeutic agent for conditions

associated with cognitive decline. Further research is warranted to fully elucidate the intricate

molecular interactions and long-term consequences of AMPA receptor modulation by S 18986.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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